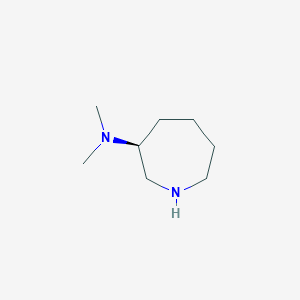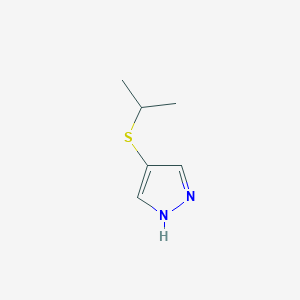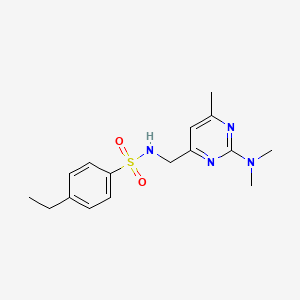
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it might be expected to have the solubility characteristics typical of sulfonamides and the stability characteristics typical of pyrimidines .Scientific Research Applications
Synthesis and Characterization
Sulfonamide derivatives are synthesized and characterized for their structural and electronic properties. Studies have shown that these compounds can be stabilized by several intermolecular interactions within their crystal state. Advanced computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, are employed to investigate their structural, electronic, and reactivity descriptors. These efforts are crucial for understanding the fundamental properties of these molecules and for tailoring them for specific applications (Murthy et al., 2018).
Anticancer Activity
Certain sulfonamide derivatives have been explored for their potential anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown promising DNA binding and cleavage activities, genotoxicity, and anticancer activity against various cancer cell lines. The specific structural features of these sulfonamide derivatives play a crucial role in their interaction with DNA and their overall antiproliferative effects, suggesting their potential as chemotherapeutic agents (González-Álvarez et al., 2013).
Nonlinear Optical Properties
Sulfonamide derivatives have also been investigated for their nonlinear optical (NLO) properties, which are essential for various photonic applications. Research on thienyl-substituted pyridinium salts, including those with sulfonamide groups, has revealed their potential in second-order NLO applications. These materials have been studied for their crystal structures and SHG (second harmonic generation) efficiencies, providing insights into designing better NLO materials (Liang Li et al., 2012).
Molecular Docking and Drug Development
Sulfonamide derivatives have been subjected to molecular docking studies to predict their binding efficiencies to various biological targets. These studies help in understanding the interaction mechanisms of these compounds with specific proteins, aiding in the design of more effective therapeutic agents. For example, some studies focus on the synthesis and molecular docking of novel heterocyclic compounds containing sulfonamide moieties, aiming to explore their potential as inhibitors against specific enzymes or receptors involved in disease pathways (Ahmed H. E. Hassan, 2014).
Corrosion Inhibition
In addition to their biological applications, some sulfonamide derivatives have been evaluated for their corrosion inhibition properties on various metals. Quantum chemical calculations and molecular dynamics simulations have been used to assess the adsorption and inhibition efficiencies of these compounds, providing valuable insights into their application in protecting metals from corrosion (S. Kaya et al., 2016).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it were a potential drug, future research might focus on clinical trials. Alternatively, if it were a potential industrial chemical, future research might focus on improving its synthesis or finding new applications .
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-5-13-6-8-15(9-7-13)23(21,22)17-11-14-10-12(2)18-16(19-14)20(3)4/h6-10,17H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFOCHDQLCZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)
![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)

![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)
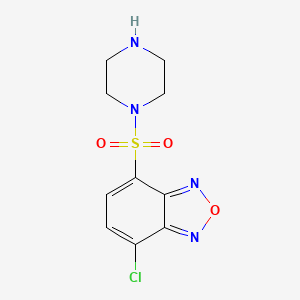
![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)
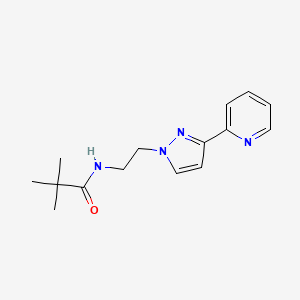
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)
